ADME Differentiation: Lipophilicity vs. Free Hydrazide
The target compound exhibits a calculated XLogP3 of 2.4, which falls within the optimal lipophilicity range (1–3) for oral bioavailability according to Lipinski's Rule of Five, whereas the corresponding free hydrazide (benzofuran-2-carbohydrazide) has a predicted logP of approximately 0.83, placing it below the optimal window [1][2]. This difference of ~1.6 log units translates to a theoretical ~40-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and non-specific protein binding in cell-based assays [3].
| Evidence Dimension | Lipophilicity (XLogP3 / predicted logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Benzofuran-2-carbohydrazide (CAS 42974-19-6): predicted logP ≈ 0.83 |
| Quantified Difference | Δ logP ≈ 1.6; ~40-fold theoretical difference in P (octanol-water partition coefficient) |
| Conditions | Computed values: PubChem XLogP3 3.0 for target; Chembase prediction for comparator. No experimental logP data available for either compound. |
Why This Matters
The target compound's lipophilicity aligns with established oral drug-likeness criteria, making it a superior starting point for cell-permeable probe development compared to the more polar free hydrazide.
- [1] PubChem. Computed XLogP3 = 2.4 for CID 13094320. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] ChemBase. 1-Benzofuran-2-carbohydrazide, predicted logP = 0.825. Accessed April 2026. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
